N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide
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Overview
Description
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidines, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Biochemical Pathways
It’s known that pyrimidine derivatives can interact with various biochemical pathways, influencing the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Compounds with similar structures, such as 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent and orally bioavailable inhibitors .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities .
Action Environment
The synthesis of similar compounds has been reported under different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide typically involves the reaction of an appropriate azetidine precursor with a pyrimidine derivative. One common method includes the use of N-ethylazetidine-1-carboxamide as the starting material, which is then reacted with pyrimidin-2-ylamine under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2), to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylic acid.
Reduction: Formation of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide functional group and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyrimidine ring and are known for their diverse biological activities.
Uniqueness
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-11-10(16)15-6-8(7-15)14-9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3,(H,11,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMCJQWZIYJYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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